molecular formula C8H9NO6S B1322207 5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid CAS No. 334708-06-4

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid

Katalognummer: B1322207
CAS-Nummer: 334708-06-4
Molekulargewicht: 247.23 g/mol
InChI-Schlüssel: BXIIVRFUQABYFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid is a pyridine derivative characterized by three key functional groups:

  • Sulfonic acid group (-SO₃H) at position 3, contributing strong acidity and hydrophilicity.
  • Ethoxycarbonyl group (-COOEt) at position 5, an ester moiety that may influence lipophilicity and metabolic stability.
  • Hydroxyl group (-OH) at position 6, which can participate in hydrogen bonding and redox reactions.

Eigenschaften

IUPAC Name

5-ethoxycarbonyl-6-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6S/c1-2-15-8(11)6-3-5(16(12,13)14)4-9-7(6)10/h3-4H,2H2,1H3,(H,9,10)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIIVRFUQABYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622052
Record name 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334708-06-4
Record name 3-Ethyl 1,2-dihydro-2-oxo-5-sulfo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334708-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Starting Material Preparation: Pyridine-3-sulfonic Acid Derivatives

The synthesis typically begins with pyridine-3-sulfonic acid or its derivatives, which are prepared by oxidation and sulfonation of substituted pyridines such as 3-chloropyridine.

  • Oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide is performed in solvents like acetic acid at temperatures from room temperature to 100°C using oxidizing agents. The 3-chloropyridine-N-oxide is then isolated by extraction or distillation.

  • Sulfonation of 3-chloropyridine-N-oxide is carried out using alkali metal sulfites in aqueous media at elevated temperatures (50–170°C), yielding pyridine-3-sulfonic acid-N-oxide with up to 83% conversion.

  • The sulfonic acid-N-oxide intermediate is then hydrogenated in alkaline conditions (pH adjusted with sodium hydroxide) in the presence of Raney nickel catalyst at 80–120°C and 5–7 bar hydrogen pressure. Hydrogenation times vary from 4 to 20 hours depending on catalyst concentration and purity of the starting material.

  • The final pyridine-3-sulfonic acid is purified by acidification, filtration, crystallization, and solvent extraction steps to achieve high purity (~99%) and yields of 75–80%.

Introduction of the Ethoxycarbonyl Group

The ethoxycarbonyl substituent (an ester group) at the 5-position is introduced via esterification or acylation reactions on the pyridine ring or its derivatives.

  • A common approach involves the reaction of acid chlorides with diazomethane to form diazoacetyl intermediates, which can be further transformed into hydroxy-substituted pyridines with ester groups.

  • Alternatively, esterification of hydroxy-substituted pyridines with ethyl chloroformate or similar reagents under controlled conditions can yield the ethoxycarbonyl functionality.

Hydroxylation at the 6-Position

Hydroxylation at the 6-position of the pyridine ring is achieved through selective oxidation or ring functionalization strategies.

  • One method involves ring expansion reactions starting from furan derivatives, which upon reaction with ammonia under high pressure and temperature conditions, yield 3-hydroxypyridines with various substituents, including hydroxy groups at desired positions.

  • Protection and deprotection strategies are often employed to ensure selective hydroxylation without affecting other functional groups.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Oxidation of 3-chloropyridine Acetic acid, oxidizing agent 25–100 3–6 98–99 Formation of 3-chloropyridine-N-oxide; extraction or distillation for isolation
Sulfonation Alkali metal sulfite, water 50–170 4–8 Up to 83 Conversion to pyridine-3-sulfonic acid-N-oxide; temperature depends on reagent activity
Hydrogenation Raney nickel, NaOH, H2 (5–7 bar) 80–120 4–20 75–80 Hydrogenation time inversely proportional to catalyst concentration; purification follows
Esterification Acid chloride + diazomethane or ethyl chloroformate 70–150 2–16 80–90 Formation of ethoxycarbonyl group; diazo intermediates may be involved
Hydroxylation (ring expansion) Furan derivatives + NH3, high pressure 100–200 12–24 40–60 Produces 3-hydroxypyridines with substituents; versatile for functional group introduction

Purification and Characterization

  • Purification involves acidification to remove sulfite impurities , filtration of precipitated salts, concentration, and crystallization from solvents such as water, isopropanol, or low molecular weight alcohols.

  • Activated charcoal treatment and solvent washes (methanol, chloroform) improve purity to ~99% with minimal SO2 ash content (~0.1%).

  • Characterization is typically performed by NMR spectroscopy (1H, 13C), HPLC, and LC-MS to confirm structure and purity.

Summary of Key Research Findings

  • The oxidation-sulfonation-hydrogenation sequence is a robust method for preparing pyridine-3-sulfonic acid derivatives, which serve as key intermediates for further functionalization.

  • The esterification via acid chlorides and diazomethane provides an efficient route to introduce the ethoxycarbonyl group with high yields and selectivity.

  • The ring expansion of furan derivatives under ammonia pressure is a novel and versatile approach to access hydroxy-substituted pyridines, including the 6-hydroxy position.

  • Catalyst concentration and reaction conditions critically influence hydrogenation times and product purity, with Raney nickel being the preferred catalyst.

This comprehensive synthesis strategy, combining oxidation, sulfonation, hydrogenation, esterification, and ring expansion, enables the efficient preparation of 5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid with high purity and yield, suitable for advanced organic synthesis and pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethoxycarbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and functional groups of 5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid with analogous compounds:

Compound Name Substituents/Functional Groups Molecular Formula (MW*) Key Properties/Applications
This compound -SO₃H (position 3), -COOEt (position 5), -OH (position 6) C₈H₉NO₇S (263.2 g/mol) High water solubility (sulfonic acid), ester group may enhance membrane permeability .
6-Amino-3-pyridinesulfonic acid -SO₃H (position 3), -NH₂ (position 6) C₅H₆N₂O₃S (174.2 g/mol) Strong acidity (pKa ~1 for -SO₃H), used in dye synthesis and as a pharmaceutical intermediate .
[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;ethenesulfonic acid -SO₃H, -NH₂, -F, aromatic ring C₁₇H₂₁FN₄O₅S (428.4 g/mol) Fluorinated aromatic group enhances bioavailability; potential use in drug discovery .
[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy phosphonic acid -PO₃H₂ (phosphonic acid), -OH, -CH₂OH, -CH₃ C₈H₁₂NO₇P (265.1 g/mol) Chelating properties (phosphonic acid), potential metal-binding applications .

*Molecular weights calculated from formulas provided in evidence.

Key Observations:

Acidity: Sulfonic acids (e.g., target compound and 6-amino-3-pyridinesulfonic acid) exhibit stronger acidity (pKa ~1) compared to phosphonic acids (pKa ~2–3) .

Solubility : The sulfonic acid group ensures high water solubility in all sulfonate-containing compounds. Bulkier substituents (e.g., fluorophenyl in ) reduce solubility relative to simpler derivatives.

Stability and Reactivity

  • Hydrolytic Stability : The ethoxycarbonyl group in the target compound is prone to hydrolysis under acidic/basic conditions, unlike stable sulfonic acid groups.
  • Thermal Stability : Sulfonic acids generally exhibit higher thermal stability than phosphonic acids due to stronger S-O bonds .

Biologische Aktivität

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and applications in scientific research and medicine.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethoxycarbonyl group and a hydroxyl group, which contribute to its unique chemical reactivity and biological interactions. The sulfonic acid moiety enhances its solubility in aqueous environments, making it suitable for various biological assays.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to interact with multiple biological targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways, influencing various physiological processes.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, potentially altering metabolic pathways critical for cell survival and proliferation.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress within cells.

Biological Activities

The biological activities of this compound include:

  • Antiviral Activity : Research indicates potential efficacy against viral infections, possibly through inhibition of viral replication.
  • Anticancer Properties : Early studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

Biological ActivityObservations/Findings
AntiviralInhibits viral replication in vitro
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates cytokine production
AntioxidantReduces oxidative stress markers in cells

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound significantly reduced the viral load in infected cell cultures, suggesting its potential as a therapeutic agent against specific viral pathogens.
  • Cancer Cell Apoptosis : In a controlled experiment involving various cancer cell lines, treatment with this compound resulted in increased rates of apoptosis as measured by flow cytometry, highlighting its potential application in cancer therapy.
  • Inflammation Modulation : Another study investigated the effect of this compound on inflammatory markers in a murine model of arthritis. Results showed a significant reduction in pro-inflammatory cytokines, indicating its role as an anti-inflammatory agent.

Biochemical Pathways

The compound is believed to influence several biochemical pathways:

  • Cell Signaling : It may alter signal transduction pathways by modulating receptor activity or enzyme function.
  • Metabolism : The interaction with metabolic enzymes can lead to changes in cellular metabolism, potentially affecting energy production and biosynthetic processes.

Transport and Distribution

The transport mechanisms for this compound within biological systems are crucial for its efficacy:

  • Cellular Uptake : The compound is likely transported into cells via specific transport proteins that facilitate its accumulation in target tissues.
  • Subcellular Localization : Once inside the cell, it may localize to specific organelles (e.g., mitochondria or nucleus), where it exerts its biological effects.

Future Directions

Research into this compound is ongoing, with several key areas for future investigation:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
  • Clinical Trials : Evaluation of safety and efficacy in clinical settings for antiviral and anticancer applications.
  • Synthetic Modifications : Development of analogs to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the recommended synthetic pathways for 5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid?

A two-step approach is typically employed:

  • Step 1 : Ethoxycarbonylation of a pyridine precursor (e.g., 6-hydroxy-3-pyridinesulfonic acid) using ethyl chloroformate in a basic aqueous medium to protect the hydroxyl group .
  • Step 2 : Sulfonation under controlled pH (3–5) to ensure regioselectivity, monitored via HPLC (C18 column, UV detection at 254 nm) to confirm purity >95% . Methodological Note: Optimize reaction temperature (60–80°C) to avoid ester hydrolysis.

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Conduct accelerated stability studies:

  • Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).
  • Use UV-Vis spectroscopy (200–400 nm) to track degradation products, particularly at the ester and sulfonic acid moieties .
  • Kinetic modeling (Arrhenius equation) predicts shelf-life under storage conditions (e.g., 4°C, desiccated) .

Q. What analytical techniques are critical for confirming structural integrity?

  • NMR : ¹H NMR (DMSO-d6) to verify ethoxycarbonyl (δ 1.2–1.4 ppm, triplet) and sulfonic acid (δ 3.1–3.3 ppm) groups .
  • FTIR : Peaks at 1720 cm⁻¹ (ester C=O) and 1180 cm⁻¹ (S=O stretching) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 274.02 .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

Apply factorial design (e.g., 2³ design) to test variables:

  • Factors: Temperature (60–80°C), catalyst concentration (0.5–1.5 mol%), and solvent ratio (water:ethanol = 1:1 to 3:1).
  • Response: Yield (%) measured via gravimetric analysis.
  • Use ANOVA to identify interactions (e.g., high temperature + low catalyst reduces hydrolysis) . Advanced Tip: Incorporate response surface methodology (RSM) for non-linear optimization .

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Issue : Discrepancies in NMR shifts due to tautomerism or solvent effects.
  • Solution : a) Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria . b) Compare computational predictions (DFT calculations at B3LYP/6-31G* level) with experimental data to assign peaks . Example: A downfield shift in D₂O vs. DMSO confirms sulfonic acid proton exchange .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Docking Studies : Model interactions with enzymes (e.g., sulfotransferases) using AutoDock Vina to predict binding affinities .
  • MD Simulations : Simulate solvation effects in aqueous vs. organic solvents (GROMACS) to assess stability .
  • QSPR Models : Correlate electronic parameters (HOMO-LUMO gap) with antioxidant activity .

Q. How to design experiments linking this compound’s properties to a theoretical framework?

  • Guiding Principle : Frame research around acid-base theory (e.g., pKa of sulfonic acid group ≈ 1.5) or supramolecular chemistry (hydrogen-bonding networks) .
  • Example : Investigate pH-dependent solubility using the Henderson-Hasselbalch equation to validate theoretical predictions .

Methodological Resources

  • Separation Techniques : Use membrane filtration (10 kDa MWCO) to isolate byproducts .
  • Process Control : Implement PAT (Process Analytical Technology) with inline Raman spectroscopy for real-time monitoring .
  • Literature Review : Leverage systematic search strategies (Boolean operators, e.g., "pyridine sulfonic acid" AND "synthesis") across PubMed and SciFinder to avoid bias .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.